Isotopic Purity and Quantitative Precision: The +4 Da Advantage in LC-MS/MS
Deacetyldiltiazem-d4 differentiates from unlabeled deacetyldiltiazem by providing a +4.0282 Da mass shift (Δm/z), which is essential for isotope dilution mass spectrometry . In validated LC-MS/MS methods, using Deacetyldiltiazem-d4 as the internal standard (IS) enables a lower limit of quantification (LLOQ) of 0.24 ng/mL for the target analyte in human plasma, with intra- and inter-day precision (CV) within 10.0% across the calibration range (0.24-320.7 ng/mL) [1]. In contrast, methods lacking a matched deuterated IS often exhibit higher CVs and less robust quantification due to uncompensated matrix effects .
| Evidence Dimension | Mass Difference vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +4 Da (tetradeuterated; exact mass 376.176 Da vs 372.148 Da for unlabeled) |
| Comparator Or Baseline | Unlabeled deacetyldiltiazem (Δ 0 Da relative to analyte) |
| Quantified Difference | Δ +4.0282 Da (enables baseline chromatographic co-elution with distinct mass spectrometric detection) |
| Conditions | Molecular mass determination (HRMS) and LC-MS/MS MRM mode in human plasma extracts |
Why This Matters
This mass difference is the foundational prerequisite for accurate, regulatory-compliant quantitation in complex biological matrices, a capability entirely absent in the unlabeled standard.
- [1] Dasandi B, Shah S, Shivprakash. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):791-8. View Source
